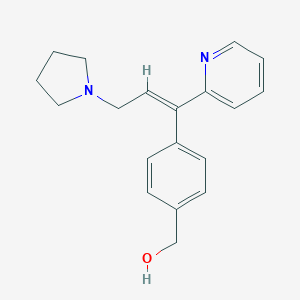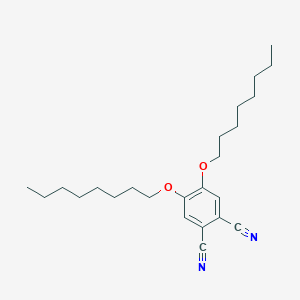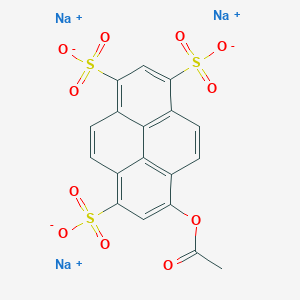
Triglicérido
Descripción general
Descripción
Triglycerol, also known as triacylglycerol or TAG, is an ester derived from glycerol and three fatty acids . It is the main constituent of body fat in humans and other vertebrates, as well as vegetable fat . Triglycerols are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .
Synthesis Analysis
Triacylglycerols are synthesized in all eukaryotic organisms and even a few prokaryotes . The liver, intestines, and adipose tissue are most active in this synthesis . The synthesis of a triglyceride involves the esterification of a glycerol molecule with three fatty acid molecules . This process is another application of the ester synthesis reaction .
Molecular Structure Analysis
The structure of a triglycerol molecule consists of a glycerol backbone linked to three fatty acids . The fatty acids can be of variable length, hydroxylated, and contain double bonds . The positions of the fatty acids on the glycerol moiety can be very different . Position 2 is distinctive as it is a secondary hydroxyl group .
Chemical Reactions Analysis
Triglycerides are formed through dehydration reactions . The synthesis of a triglyceride is another application of the ester synthesis reaction . The ester bonds of polyunsaturated fatty acids such as docosahexaenoic (e.g., in fish oils), trans-3-hexadecenoic (e.g., from some plant sources), γ-linolenic acid, and phytanic acid to glycerol are hydrolyzed more slowly, possibly as a result of steric hindrance caused by the proximity of substituent groups to the ester bonds .
Physical And Chemical Properties Analysis
Triglycerols are non-polar, hydrophobic, and insoluble in water . They are soluble in organic solvents . The melting point of a triglycerol is related to the chain length and degree of unsaturation of fatty acids .
Aplicaciones Científicas De Investigación
Interesterificación de aceites comestibles
Triglycerol se utiliza en la interesterificación de aceites comestibles para desarrollar grasas funcionales . Por ejemplo, un estudio realizado en mezclas de aceite de canola (CaO) y aceite de semilla de algodón completamente hidrogenado (FHCSO) utilizó triglicérido para la interesterificación . El proceso modificó las propiedades fisicoquímicas de los productos a base de grasa, haciéndolos más adecuados para aplicaciones alimentarias .
Estabilización de emulsiones O/W
this compound monolaurato se utiliza como emulsionante en la preparación de emulsiones O/W (aceite en agua) . Estas emulsiones se utilizan para encapsular la curcumina, un compuesto con actividades terapéuticas pero aplicación limitada debido a su mala solubilidad en agua y bioaccesibilidad . La emulsión preparada utilizando this compound monolaurato mostró una notable estabilidad y protegió eficazmente la curcumina durante la digestión gastrointestinal simulada .
Triglicéridos de cadena media
Los triglicéridos de ácidos grasos de cadena media, también conocidos como triglicéridos de cadena media (MCT), se han estudiado ampliamente por sus propiedades únicas . Se utilizan en diversas aplicaciones, incluyendo suplementos nutricionales, control de peso y usos terapéuticos para ciertas afecciones médicas .
Mecanismo De Acción
Target of Action
Triglycerols, also known as triacylglycerols, are a type of lipid found in the body. They primarily target adipose tissue, liver, and intestines, where they are synthesized and stored . Triglycerols are also targeted by the enzyme triacylglycerol lipase, which catalyzes the hydrolysis of their ester linkages .
Mode of Action
Triglycerols are biologically inert and serve as a store of fatty acids for energy, which can be released rapidly on demand . They also serve as a reserve of fatty acids for structural purposes or as precursors for lipid mediators . The enzyme triacylglycerol lipase catalyzes the hydrolysis of triglycerols, breaking them down into diacylglycerol and a carboxylate .
Biochemical Pathways
Three main pathways for triglycerol biosynthesis are known: the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in the liver and adipose tissue, and a monoacylglycerol pathway in the intestines . In these pathways, the glycerol backbone is produced either by the catabolism of glucose (glycolysis) or by a process known as glyceroneogenesis via pyruvate .
Pharmacokinetics
The pharmacokinetics of triglycerols involve their synthesis, storage, and breakdown. Triglycerols are synthesized in the liver and adipose tissue, stored as ‘lipid droplets’ within cells, and broken down when energy is needed . The breakdown of triglycerols releases glycerol and fatty acids, which are then used as an energy source by various tissues .
Result of Action
The primary result of triglycerol action is the provision of energy. When energy is needed, triglycerols are broken down, releasing fatty acids that can be used as an energy source . Excessive accumulation of triglycerols in human adipose tissue and other organs can result in health problems, including obesity, insulin resistance, steatohepatitis, and cardiomyopathy .
Action Environment
The action of triglycerols is influenced by various environmental factors. For example, the hormones insulin and noradrenaline regulate the breakdown of triglycerols by increasing the activity of the enzyme triacylglycerol lipase . Additionally, lifestyle factors such as diet and exercise can influence triglycerol levels in the body .
Safety and Hazards
Triglycerol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Researchers have been studying if measuring components of triglycerides in low-density lipoprotein (LDL) cholesterol could improve risk predictions for cardiovascular disease and lead to new treatments . A peptide has been developed that could lower triglyceride levels in mice by more than 80% within a few hours . This could potentially benefit one in four American adults who has elevated triglycerides and provide novel therapies for people with inherited metabolic disorders .
Análisis Bioquímico
Biochemical Properties
Triglycerol is involved in numerous biochemical reactions, primarily related to energy storage and release. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in triglycerol metabolism is lipase, which catalyzes the hydrolysis of triglycerol into glycerol and free fatty acids. This reaction is essential for the mobilization of stored energy. Additionally, triglycerol interacts with proteins such as perilipin, which coats lipid droplets and regulates lipolysis, and hormone-sensitive lipase, which is activated by hormonal signals to release fatty acids from triglycerol stores .
Cellular Effects
Triglycerol influences various cellular processes, including cell signaling, gene expression, and metabolism. In adipocytes, triglycerol serves as a major energy reserve, and its breakdown provides fatty acids for β-oxidation, a process that generates ATP. Triglycerol also affects cell signaling pathways, such as the activation of protein kinase A (PKA) in response to hormonal signals like adrenaline, which promotes lipolysis. Furthermore, triglycerol metabolism can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Molecular Mechanism
At the molecular level, triglycerol exerts its effects through interactions with specific biomolecules. The hydrolysis of triglycerol by lipase involves the binding of the enzyme to the lipid-water interface, where it catalyzes the cleavage of ester bonds. This process releases glycerol and free fatty acids, which can then be utilized in various metabolic pathways. Triglycerol also plays a role in enzyme activation and inhibition. For example, the presence of triglycerol can inhibit the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby regulating lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triglycerol can change over time due to its stability and degradation. Triglycerol is relatively stable under physiological conditions, but it can undergo hydrolysis over time, especially in the presence of lipases. Long-term studies have shown that prolonged exposure to high levels of triglycerol can lead to alterations in cellular function, such as changes in lipid droplet formation and fatty acid composition. These effects are often studied in vitro using cell cultures or in vivo using animal models .
Metabolic Pathways
Triglycerol is involved in several metabolic pathways, including lipolysis and β-oxidation. During lipolysis, triglycerol is hydrolyzed by lipases to release glycerol and free fatty acids. The free fatty acids are then transported to the mitochondria, where they undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Triglycerol metabolism also involves interactions with cofactors such as coenzyme A (CoA) and carnitine, which facilitate the transport and oxidation of fatty acids .
Transport and Distribution
Within cells, triglycerol is transported and distributed by various mechanisms. It is stored in lipid droplets, which are dynamic organelles that regulate lipid storage and release. Triglycerol is transported across cellular membranes by specific transporters, such as fatty acid transport proteins (FATPs) and CD36. These transporters facilitate the uptake and release of triglycerol and its metabolites, ensuring proper distribution within tissues .
Subcellular Localization
Triglycerol is primarily localized in lipid droplets within cells. These droplets are surrounded by a monolayer of phospholipids and proteins, which regulate their formation and function. Triglycerol can also be found in other subcellular compartments, such as the endoplasmic reticulum, where it is synthesized, and the mitochondria, where it is oxidized. Post-translational modifications, such as phosphorylation, can influence the localization and activity of proteins involved in triglycerol metabolism .
Propiedades
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56090-54-1, 20411-31-8 | |
| Record name | Polyglycerin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)




![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)


![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

